molecular formula C18H17N3O2S B2923905 2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034576-47-9

2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2923905
CAS No.: 2034576-47-9
M. Wt: 339.41
InChI Key: RSIQNIPNTHWHFF-UHFFFAOYSA-N
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Description

2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034576-47-9) is a synthetic heterocyclic compound with a molecular formula of C18H17N3O2S and a molecular weight of 339.41 g/mol. This modulator targets the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt), a nuclear receptor expressed in various tissues . RORγt is a compelling drug target for the treatment of inflammatory and autoimmune diseases, metabolic diseases, and certain resistant cancer types . The compound acts as an inverse agonist of RORγt, with its mechanism potentially involving steric clashes and push-pull effects that destabilize the protein conformation, thereby disrupting the receptor's activity . This basal modulatory activity is driven by interactions with the Cys320-Glu326 and Arg364-Phe377 hydrophilic regions of the receptor's ligand-binding domain . Preclinical research indicates potential applications in mobilizing hematopoietic stem cells and endothelial progenitor cells from bone marrow into peripheral circulation, which can be beneficial following tissue injury, ischemic diseases, and in supporting stem cell transplantation . The compound is provided for research purposes and is strictly for laboratory use. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzothiophen-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(16-11-13-5-1-2-7-15(13)24-16)21-10-3-6-14(12-21)23-18-19-8-4-9-20-18/h1-2,4-5,7-9,11,14H,3,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIQNIPNTHWHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of 2-fluorobenzonitriles with xanthates in the presence of a non-nucleophilic base like DBU in a polar aprotic solvent such as DMSO . The piperidine ring can be introduced through nucleophilic substitution reactions, and the final step involves the coupling of the piperidine derivative with a pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of microwave irradiation to accelerate reaction times and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The benzothiophene moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyrimidine ring may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Key Observations :

Molecular Weight and Substituents :

  • The target compound has a moderate molecular weight (~333.39) due to the benzothiophene-carbonyl group. In contrast, the sulfonyl and chloro-substituted analog () exhibits a higher molecular weight (418.3), likely due to the sulfonyl group and halogen atoms .
  • The 4-methyl-piperidine derivative () is significantly lighter (177.25), emphasizing the impact of bulky substituents on molecular complexity .

The thiophene moiety in ’s 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine is simpler, suggesting differences in electronic properties and synthetic accessibility .

Functional Groups: The sulfonyl group in ’s compound may increase polarity and hydrogen-bonding capacity relative to the benzothiophene-carbonyl group, influencing solubility and target binding .

Biological Activity

2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that combines a benzothiophene moiety, a piperidine ring, and a pyrimidine ring. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. The compound's design allows it to interact with multiple biological pathways, making it a candidate for developing new therapeutic agents.

Structural Characteristics

The molecular formula of this compound is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S with a molecular weight of approximately 345.43 g/mol. The structural features include:

  • Benzothiophene moiety : Contributes to the compound's aromatic character.
  • Piperidine ring : Enhances reactivity and provides potential for interaction with biological targets.
  • Pyrimidine ring : Known for its role in various biological functions, including nucleic acid synthesis.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Anticancer Potential

Preliminary studies suggest that compounds with similar structures have shown anticancer properties. For instance, pyrimidine derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. A related study highlighted the effectiveness of chloroethyl pyrimidine nucleosides in significantly inhibiting cell migration and invasion in A431 vulvar epidermal carcinoma cells .

Enzyme Inhibition

The compound may act as an enzyme inhibitor. Analogues of related compounds have demonstrated competitive inhibition against enzymes such as trypanothione reductase, which is a target for treating parasitic infections like those caused by Trypanosoma brucei . The potential for this compound to inhibit similar enzymes warrants further investigation.

Case Studies and Research Findings

Several studies provide insights into the biological activity of compounds related to this compound:

StudyFindings
Synthesis and evaluation of BTCP analogues BTCP (a compound structurally related to piperidine derivatives) was found to be a competitive inhibitor with an KiK_i of 1 µM against specific enzymes and showed activity against T. brucei with an EC50EC_{50} of 10 µM .
Pyrimidine nucleosides study Novel pyrimidine nucleosides exhibited significant inhibition of cell proliferation and migration in cancer cell lines, indicating potential therapeutic applications .
Enzyme inhibition studies Compounds similar to this compound showed varying degrees of selectivity and potency against dopamine uptake inhibitors, suggesting a mechanism that could be relevant for neuropharmacological applications .

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